molecular formula C11H18N5O11P3 B10846707 2'-Deoxy-5'-O-[(S)-Hydroxy{[(S)-Hydroxy(Phosphonooxy)phosphoryl]methyl}phosphoryl]adenosine

2'-Deoxy-5'-O-[(S)-Hydroxy{[(S)-Hydroxy(Phosphonooxy)phosphoryl]methyl}phosphoryl]adenosine

Cat. No.: B10846707
M. Wt: 489.21 g/mol
InChI Key: XETARULVTCYJAN-XLPZGREQSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of alpha,beta-methylene-dATP involves the chemical synthesis of the mononucleotide followed by its enzymatic conversion to the triphosphate. The two-step procedure includes the use of myokinase and pyruvate kinase in the presence of trace amounts of deoxyadenosine triphosphate or adenosine triphosphate to prime the reaction. The steps are carried out in the same reaction flask, and the only purification step required is a step-wise elution from a column of DEAE-cellulose .

Industrial Production Methods: In industrial settings, the synthesis of alpha,beta-methylene-dATP can be optimized using whole-cell catalysis. For instance, Saccharomyces cerevisiae can be used to catalyze the synthesis of deoxyadenosine triphosphate from deoxyadenosine monophosphate. By adding chemical effectors, an efficient adenosine triphosphate regeneration and coupling system can be constructed to achieve efficient synthesis .

Chemical Reactions Analysis

Types of Reactions: Alpha,beta-methylene-dATP undergoes various chemical reactions, including substitution and hydrolysis. It is a non-cleavable substrate for DNA polymerases, making it a potent inhibitor of polymerase beta .

Common Reagents and Conditions: The synthesis and reactions involving alpha,beta-methylene-dATP often require reagents such as tributylammonium salt, orthophosphoric acid, and dicyclohexylcarbodiimide as the catalyst. Organic solvents like pyridine or dimethylformamide are also commonly used .

Major Products Formed: The major products formed from the reactions of alpha,beta-methylene-dATP include non-cleavable substrates for DNA polymerases and various cyclonucleosides .

Mechanism of Action

Alpha,beta-methylene-dATP exerts its effects by binding to the catalytic sites of enzymes. For example, in the case of anthrax edema factor, the binding of the triphosphate of alpha,beta-methylene-dATP to the enzyme can be superimposed on that of other adenosine triphosphate analogs, although the ribose and adenine rings are rotated . This binding inhibits the enzyme’s activity, making it a potent inhibitor.

Comparison with Similar Compounds

  • Adenosine 5’-(alpha,beta-methylene)-triphosphate
  • Alpha,beta-methylene-2’-deoxynucleoside 5’-triphosphates
  • Alpha,beta-imido-dUTP

Comparison: Alpha,beta-methylene-dATP is unique in its structure, where the alpha,beta-oxygen linkage of natural deoxynucleoside triphosphates is replaced by a methylene group. This modification makes it a non-cleavable substrate for DNA polymerases, distinguishing it from other similar compounds .

Properties

Molecular Formula

C11H18N5O11P3

Molecular Weight

489.21 g/mol

IUPAC Name

[(2R,3S,5R)-5-(6-aminopurin-9-yl)-3-hydroxyoxolan-2-yl]methoxy-[[hydroxy(phosphonooxy)phosphoryl]methyl]phosphinic acid

InChI

InChI=1S/C11H18N5O11P3/c12-10-9-11(14-3-13-10)16(4-15-9)8-1-6(17)7(26-8)2-25-28(18,19)5-29(20,21)27-30(22,23)24/h3-4,6-8,17H,1-2,5H2,(H,18,19)(H,20,21)(H2,12,13,14)(H2,22,23,24)/t6-,7+,8+/m0/s1

InChI Key

XETARULVTCYJAN-XLPZGREQSA-N

Isomeric SMILES

C1[C@@H]([C@H](O[C@H]1N2C=NC3=C(N=CN=C32)N)COP(=O)(CP(=O)(O)OP(=O)(O)O)O)O

Canonical SMILES

C1C(C(OC1N2C=NC3=C(N=CN=C32)N)COP(=O)(CP(=O)(O)OP(=O)(O)O)O)O

Origin of Product

United States

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